molecular formula C6H15NO B147148 3-Isopropoxypropylamine CAS No. 2906-12-9

3-Isopropoxypropylamine

Cat. No. B147148
CAS RN: 2906-12-9
M. Wt: 117.19 g/mol
InChI Key: VHYUNSUGCNKWSO-UHFFFAOYSA-N
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Description

3-Isopropoxypropylamine is a chemical compound that has been studied in various contexts, including its role in the synthesis of other compounds and its interactions within different chemical structures. Although the provided papers do not directly discuss 3-Isopropoxypropylamine, they do provide insights into related compounds and chemical reactions that can be informative for understanding its properties and potential applications.

Synthesis Analysis

The synthesis of compounds related to 3-Isopropoxypropylamine involves various chemical reactions. For instance, isopropylamine has been used as an amino donor in the asymmetric synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine . Additionally, the synthesis of N-substituted analogs of 3,4-methylenedioxyphenylisopropylamine involved reductive alkylation with different amines . These methods highlight the versatility of isopropylamine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Isopropoxypropylamine has been elucidated using various techniques. For example, the crystal structure of isopropylamine octahydrate was determined using three-dimensional Weissenberg film data, revealing a clathrate-type hydrogen-bonded framework . The study of the crystal and molecular structures of four salts derived from isopropylamine provided insights into the intermolecular interactions, such as hydrogen bonds and CH3–O, CH3–Cπ interactions, which are crucial for the stability and formation of 1D–3D structures .

Chemical Reactions Analysis

Isopropylamine and its derivatives participate in a range of chemical reactions. The ω-transaminase-catalyzed reactions using isopropylamine as an amine donor have been optimized through reaction and enzyme engineering, demonstrating improved catalytic activity and the synthesis of industrially relevant amines . The thermal degradation of 3-methylaminopropylamine, a related compound, was studied under various conditions, providing insights into the kinetics and mechanisms of decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylamine derivatives can be inferred from the studies on related compounds. For instance, the melting point and crystallographic data of isopropylamine octahydrate suggest its stability under certain conditions . The synthesis of dimeric N-isopropylhydroxamic acids and the analysis of their crystal and molecular structure provide information on the conformation and intermolecular hydrogen bonding, which are important for understanding the physical properties of these compounds .

Scientific Research Applications

  • Application : 3-Isopropoxypropylamine is used as a reactant in the preparation of various organic compounds .
  • Results : The use of 3-Isopropoxypropylamine in these reactions leads to the formation of the desired organic compounds. Some of the compounds that can be synthesized using 3-Isopropoxypropylamine include:
    • 1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones .
    • 1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivative .
    • Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate .

Safety And Hazards

3-Isopropoxypropylamine is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects .

Future Directions

The future outlook of the 3-Isopropoxypropylamine market seems promising with a projected compound annual growth rate (CAGR) of 4.5% during the forecast period while reaching US$ 1.70 billion by 2028 . The growth can be attributed to several factors such as the increasing demand for agrochemicals due to the rising global population and the need for improved crop yields, the growth of the pharmaceutical industry, and the expanding application scope in various other industries .

properties

IUPAC Name

3-propan-2-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYUNSUGCNKWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062699
Record name 1-Propanamine, 3-(1-methylethoxy)-
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxypropylamine

CAS RN

2906-12-9
Record name 3-Isopropoxypropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2906-12-9
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Record name 3-Isopropoxypropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropoxypropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=815
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Record name 1-Propanamine, 3-(1-methylethoxy)-
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Record name 1-Propanamine, 3-(1-methylethoxy)-
Source EPA DSSTox
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Record name 3-isopropoxypropylamine
Source European Chemicals Agency (ECHA)
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Record name 3-Isopropoxypropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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